6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione
Description
6-(Thiomorpholin-4-yl)pyrimidine-4(3H)-thione is a heterocyclic compound featuring a pyrimidine core substituted with a thiomorpholine group at the 6-position and a thione group at the 4-position. The thione group (-C=S) is critical for its electronic properties, enabling interactions with biological targets such as enzymes or DNA .
Properties
IUPAC Name |
6-thiomorpholin-4-yl-1H-pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S2/c12-8-5-7(9-6-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTMDJQVOOQQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=S)N=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione typically involves the reaction of thiomorpholine with pyrimidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with a halogenated pyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Thiomorpholin-4-yl)pyrimidine-4(3H)-thione can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized pyrimidine derivatives
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione involves multi-step reactions starting from pyrimidine derivatives. The compound features a thiomorpholine ring, which contributes to its biological activity. The structural characteristics are pivotal for its interaction with biological targets, influencing its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains, showing significant inhibition comparable to established antibiotics like ciprofloxacin . This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.
Antitumor Properties
The compound has also been investigated for its antitumor properties. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy. In vitro studies have shown that 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione derivatives exhibit cytotoxic effects on various human tumor cell lines, including liver (HepG2), colon (HT-29), and lung (NCI-H460) cancer cells . The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for cancer cell proliferation.
Case Studies
Several case studies illustrate the efficacy of 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various synthesized thione derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations lower than those of traditional antibiotics .
- Antitumor Activity : In a comparative study with doxorubicin, 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione showed enhanced cytotoxicity across multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-thione derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Key Pyrimidine-Thione Derivatives and Their Properties
Structural and Functional Insights
- Thione vs. Oxo Analogs : Replacement of the carbonyl group (-C=O) with a thione (-C=S) red-shifts absorption spectra and increases triplet-state yields, enhancing photodynamic efficacy (e.g., ThiathioHX vs. ThiaHX) . This modification also improves antiproliferative activity in quinazoline derivatives .
- Substituent Effects :
- Thiophene/Thiomorpholine : Electron-rich substituents like thiophene or thiomorpholine improve π-π stacking with DNA/RNA, critical for PDT and antimicrobial activity .
- Methoxy/Phenyl Groups : Enhance lipophilicity and membrane permeability, as seen in dihydropyrimidine-thiones with dimethoxyphenyl groups .
- Oxadiazole : Introduces hydrogen-bonding sites, improving interactions with microbial enzymes .
Biological Activity
6-(Thiomorpholin-4-yl)pyrimidine-4(3H)-thione is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a thiomorpholine moiety and a thione functional group. Its unique structure suggests potential interactions with biological targets, influencing its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione. Research indicates that modifications at specific positions on the pyrimidine ring can enhance cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrimidine derivatives against human cancer cell lines, including leukemia and breast cancer cells. The results indicated that compounds similar to 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione exhibited significant antiproliferative activity, with IC50 values ranging from 5 to 20 µM depending on the cell line tested .
- Mechanism of Action : The mechanism underlying the anticancer activity was investigated through apoptosis assays, revealing that the most potent derivatives increased the Bax/Bcl2 ratio, suggesting induction of apoptosis as a key action mechanism .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, particularly against bacterial strains. Pyrimidine derivatives are known for their diverse pharmacological profiles, which include antibacterial and antifungal activities.
Research Findings
- Broad Spectrum Activity : A series of studies have shown that pyrimidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 6-(thiomorpholin-4-yl)pyrimidine-4(3H)-thione demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL against various bacterial strains .
- Targeted Mechanisms : The antimicrobial action is often attributed to interference with bacterial DNA replication and protein synthesis. Molecular docking studies suggest that these compounds bind effectively to bacterial enzymes essential for their survival .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
